1,1,2,2-Ethanetetracarbonitrile
Overview
Description
1,1,2,2-Ethanetetracarbonitrile, also known as ethane-1,1,2,2-tetracarbonitrile, is a chemical compound with the molecular formula C6H2N4. It contains a total of 11 bonds, including 9 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 triple bonds, and 4 nitrile groups .
Molecular Structure Analysis
The molecular structure of 1,1,2,2-Ethanetetracarbonitrile includes 4 triple bonds and 4 nitrile groups . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Scientific Research Applications
Electronic Structure and Bonding Properties : Tinant, Parfonry, and Declercq (2010) explored the electronic deformation densities of 1,1,2,2-ethanetetracarbonitrile, noting that the substitution effects do not significantly alter these properties (Tinant, Parfonry, & Declercq, 2010).
Chemical Reactivity with Aldehydes : Sheverdov, Davydova, Nasakin, Mar'yasov, Dorovatovskii, and Khrustalev (2019) investigated its reaction with various aldehydes, leading to complex chemical transformations and the formation of new compounds (Sheverdov et al., 2019).
Regioselective Synthesis of Pyrroles : Belikov, Ershov, Eremkin, Nasakin, Tafeenko, and Nurieva (2011) described a method for synthesizing polyfunctional 3H-pyrroles using 1,1,2,2-ethanetetracarbonitrile, indicating its utility in creating complex organic molecules (Belikov et al., 2011).
Electrochemical Oxidation Studies : Elinson, Fedukovich, and Nikishin (1988) explored the electrochemical oxidation of esters of ethane-1,1,2,2-tetracarboxylic acid, demonstrating potential applications in electrochemistry and organic synthesis (Elinson, Fedukovich, & Nikishin, 1988).
Synthesis of Photochromic Compounds : Belikov, Fedoseev, Ievlev, Ershov, and Tafeenko (2015) reported on the transformation of 1,1,2,2-ethanetetracarbonitrile derivatives leading to the synthesis of photochromic compounds, indicating potential applications in materials science (Belikov et al., 2015).
Catalytic Applications : Li and Armor (1998) studied the ammoxidation of ethane to acetonitrile over metal-zeolite catalysts, showing the relevance of 1,1,2,2-ethanetetracarbonitrile in catalysis and chemical synthesis (Li & Armor, 1998).
properties
IUPAC Name |
ethane-1,1,2,2-tetracarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-1-5(2-8)6(3-9)4-10/h5-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXQUCZTZGYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473963 | |
Record name | 1,1,2,2-Ethanetetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Ethanetetracarbonitrile | |
CAS RN |
14778-29-1 | |
Record name | 1,1,2,2-Ethanetetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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